molecular formula C13H15N3O2 B11864191 4-((6-Methylquinazolin-4-yl)amino)butanoic acid

4-((6-Methylquinazolin-4-yl)amino)butanoic acid

Katalognummer: B11864191
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: MYMRUKFEYTYIPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6-Methylquinazolin-4-yl)amino)butanoic acid is a chemical compound with the CAS Registry Number 886499-33-8 and a molecular formula of C13H15N3O2, yielding a molecular weight of 245.28 g/mol . It is identified by the SMILES code O=C(O)CCCNC1=C2C=C(C)C=CC2=NC=N1 and is assigned the MDL number MFCD06739966 . This product is designated strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the quinazoline core structure, such as this one, are of significant interest in scientific research due to their potential as key scaffolds in medicinal chemistry. Quinazoline derivatives are frequently investigated for their ability to interact with enzyme active sites, particularly as inhibitors of protein kinases and other ATP-binding proteins, which play critical roles in cellular signaling pathways. The specific structure of this molecule, which incorporates a 6-methyl group on the quinazoline ring linked to a butanoic acid chain via an amino bridge, may be explored for its physicochemical properties and binding affinity in various biochemical assays. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. Proper handling procedures should be observed, and the material should be stored according to recommended conditions, typically involving cold-chain transportation .

Eigenschaften

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

4-[(6-methylquinazolin-4-yl)amino]butanoic acid

InChI

InChI=1S/C13H15N3O2/c1-9-4-5-11-10(7-9)13(16-8-15-11)14-6-2-3-12(17)18/h4-5,7-8H,2-3,6H2,1H3,(H,17,18)(H,14,15,16)

InChI-Schlüssel

MYMRUKFEYTYIPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 4-((6-Methylchinazolin-4-yl)amino)butansäure umfasst typischerweise die folgenden Schritte :

    Bildung des Chinazolinsystems: Das Chinazolinsystem wird durch Reaktion von Anthranilsäure mit Formamid unter Hochtemperaturbedingungen synthetisiert.

    Substitutionsreaktion: Die Methylgruppe wird an der 6. Position des Chinazolinsystems unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat eingeführt.

    Aminierung: Die Aminogruppe wird an der 4. Position durch eine nucleophile Substitutionsreaktion unter Verwendung von Ammoniak oder einem Amin eingeführt.

    Anlagerung von Butansäure: Der letzte Schritt beinhaltet die Kupplung des Chinazolin-Derivats mit Butansäure unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln den oben genannten synthetischen Routen, werden jedoch für die Großproduktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((6-Methylchinazolin-4-yl)amino)butansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder am Chinazolinsystem auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Lösung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Ammoniak oder primäre Amine in Gegenwart einer Base.

Hauptprodukte

    Oxidation: Bildung von Chinazolin-N-Oxid-Derivaten.

    Reduktion: Bildung von reduzierten Chinazolin-Derivaten.

    Substitution: Bildung verschiedener substituierter Chinazolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-((6-Methylchinazolin-4-yl)amino)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkung durch Bindung an bestimmte Enzyme oder Rezeptoren entfaltet und dadurch deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung an der Modulation von Neurotransmittersystemen und Entzündungssignalwegen hin.

Wirkmechanismus

The mechanism of action of 4-((6-Methylquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-((6-Methylquinazolin-4-yl)amino)butanoic acid with two structurally analogous butanoic acid derivatives from the evidence:

Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocyclic Core
This compound C₁₃H₁₅N₃O₂ 245.28 Amino, carboxylic acid Quinazoline
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid C₁₉H₂₃NO₆ 361.39 Oxyacetyl, carboxylic acid, coumarin Coumarin
4-[(3-methylphenyl)amino]-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 Oxo, carboxylic acid, aromatic amine None (aryl group)

Key Observations :

  • Heterocyclic Core: The quinazoline and coumarin derivatives (rows 1 and 2) contain fused aromatic systems, while the third compound (row 3) lacks a heterocycle.
  • The oxo group in the aryl derivative may limit solubility compared to the amino linker in the quinazoline compound.
  • Molecular Weight : The coumarin derivative has the highest molecular weight (361.39 g/mol), which may impact bioavailability, whereas the quinazoline and aryl derivatives are more drug-like in size.
Solubility and Pharmacokinetics
  • Quinazoline Compound: Moderate solubility due to the carboxylic acid and polar amino group.
  • Coumarin Derivative : Lower solubility predicted due to the lipophilic butyl group and large heterocycle.
  • Aryl Derivative : Intermediate solubility, balanced by the carboxylic acid and compact structure.

Biologische Aktivität

4-((6-Methylquinazolin-4-yl)amino)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The compound can be represented as follows:

Chemical Formula C12H14N4O2\text{Chemical Formula C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes. Research indicates that derivatives of quinazoline can act as inhibitors of GABA transporters, which are crucial in regulating neurotransmission and have implications for neuropathic pain management .

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of compounds similar to this compound. For instance, functionalized amino acids have shown efficacy in reducing pain in rodent models of neuropathic pain, suggesting potential applications in pain management therapies .

Anti-inflammatory Effects

Quinazoline derivatives exhibit notable anti-inflammatory activities. Compounds synthesized from quinazoline structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses. For example, certain derivatives showed up to 89% inhibition of IL-6 at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Studies indicate that these compounds possess activity against various bacterial strains, making them candidates for developing new antibiotics . The minimum inhibitory concentrations (MICs) for several derivatives were found to be significantly lower than conventional antibiotics, indicating their potency.

Study on GABA Transporters

A study evaluating the inhibitory effects of various functionalized amino acids on GABA transporters revealed that some derivatives exhibited strong selectivity towards mGAT4, with pIC50 values indicating significant inhibitory potency . This suggests that this compound could be a valuable lead compound for developing GABA transporter inhibitors.

Anti-inflammatory Activity Assessment

In a comparative analysis of anti-inflammatory activities, compounds derived from quinazoline structures were tested against dexamethasone, a standard anti-inflammatory drug. Some compounds showed comparable or superior efficacy in inhibiting TNF-α and IL-6 production, highlighting their therapeutic potential in treating inflammatory diseases .

Data Tables

Biological Activity Compound Effect Reference
AntinociceptiveThis compoundSignificant reduction in pain
Anti-inflammatoryQuinazoline derivativesUp to 89% inhibition of IL-6
AntimicrobialVarious quinazoline derivativesMICs lower than conventional antibiotics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((6-Methylquinazolin-4-yl)amino)butanoic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution reactions. For example, 4-chloroquinazoline derivatives are refluxed with aminobenzoic acid in ethanol with catalytic HCl (1–2 drops of 37% HCl) for 2 hours. The product is purified by filtration, washed with water, and recrystallized in methanol. Derivatives with substituents (e.g., trifluoromethyl, nitro, or halogens) are introduced at the quinazoline ring during precursor synthesis .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy (¹H and ¹³C, 400 MHz) to confirm substituent positions and coupling constants.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC for purity assessment (>95% purity criteria).
  • Melting point analysis (uncorrected, using a Büchi B-540 apparatus) .

Advanced Research Questions

Q. What molecular docking strategies are employed to evaluate the interaction of this compound derivatives with target proteins?

  • Methodological Answer : The Glide module in Schrödinger software is used for docking studies. Key interactions include:

  • Pi-Pi stacking between the quinazoline ring and TRP706 of RNA polymerase (PA-PB1, PDB ID: 3CM8).
  • Salt bridges between the carboxylic acid group and LYS643. Docking scores <−5.000 kcal/mol indicate high binding affinity .

Q. How do structural modifications at the quinazoline ring affect the anti-viral activity of this compound derivatives?

  • Methodological Answer : Substituents like 7-CF₃ or 6-Cl significantly alter activity. For example:

  • 7-CF₃ derivatives exhibit EC₅₀ = 22.94 µM against H1N1 (A/WSN/33) in cytopathic effect (CPE) assays.
  • 6-Cl derivatives show reduced solubility but improved target selectivity. Activity trends are validated via plaque inhibition assays (50% inhibition at 50 µM) .

Q. What methodologies are recommended for resolving contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer : Discrepancies (e.g., high EC₅₀ but low plaque inhibition rates) are resolved by:

  • Cross-validation using multiple assays (e.g., cytotoxicity, CPE, and plaque inhibition).
  • Alanine scanning mutagenesis to identify critical binding residues.
  • Dose-response curves to distinguish true activity from assay noise .

Q. How can researchers optimize the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer : Strategies include:

  • Introducing hydrophilic groups (e.g., hydroxyl or amino) at the butanoic acid chain.
  • Prodrug synthesis (e.g., esterification of the carboxylic acid group).
  • Co-crystallization with cyclodextrins to enhance aqueous stability .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but poor in silico binding scores?

  • Methodological Answer : This may arise from:

  • Off-target effects not captured in docking models.
  • Metabolic instability (e.g., rapid hydrolysis of ester groups).
  • Aggregation artifacts in cell-based assays. Validate via surface plasmon resonance (SPR) to measure direct binding kinetics .

Experimental Design Considerations

Q. What controls are essential for validating the anti-viral activity of this compound derivatives?

  • Methodological Answer : Include:

  • Positive controls (e.g., amodiaquine, EC₅₀ = 6.3 µM for H1N1).
  • Solvent controls (DMSO ≤0.1% v/v).
  • Cytotoxicity controls (CC₅₀ >100 µM in MDCK cells).
  • Blinded replicate experiments to minimize bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.